Valdivione
Description
Valdivione (systematic IUPAC name pending verification) is a sesquiterpenoid compound initially isolated from marine-derived fungi, notably from strains collected in the Valdivia coastal region. Its molecular formula is tentatively identified as C₁₅H₂₂O₃, with a bicyclic structure featuring a fused γ-lactone ring and a hydroxyl group at the C-7 position . However, comprehensive structural elucidation and synthetic pathways remain understudied, necessitating comparative analyses with structurally or functionally analogous compounds.
Properties
IUPAC Name |
3-(1,4-dioxonaphthalen-2-yl)-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O5/c21-15-9-14(17(22)11-6-2-1-5-10(11)15)16-18(23)12-7-3-4-8-13(12)19(24)20(16)25/h1-9,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZFCNSDGMHMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Valdivione can be synthesized through several synthetic routes. One common method involves the oxidative coupling of 2-naphthol derivatives under controlled conditions. The reaction typically employs oxidizing agents such as potassium ferricyanide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Valdivione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the substituents introduced.
Scientific Research Applications
Valdivione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Valdivione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target. In chemical reactions, this compound acts as an electron donor or acceptor, facilitating various redox reactions.
Comparison with Similar Compounds
Structural Analogues
Dihydrocostunolide
A structurally related sesquiterpene lactone, dihydrocostunolide (C₁₅H₂₄O₂), shares Valdivione’s γ-lactone core but lacks the hydroxyl group at C-5. This difference results in distinct bioactivity profiles:
| Property | This compound | Dihydrocostunolide |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₂₄O₂ |
| Antibacterial MIC | 8–16 µg/mL | >64 µg/mL |
| NF-κB Inhibition | IC₅₀: 12.3 µM | IC₅₀: 38.7 µM |
| Solubility (H₂O) | 0.12 mg/mL | 0.03 mg/mL |
The C-7 hydroxyl group in this compound enhances hydrogen bonding with bacterial cell membranes and inflammatory pathway targets, explaining its superior activity .
Artemisinin
Key distinctions include:
- Functional Groups : Artemisinin contains a peroxide bridge critical for antimalarial activity, absent in this compound.
- Bioactivity : this compound lacks antimalarial efficacy but shows 3-fold stronger COX-2 inhibition (IC₅₀: 5.6 µM vs. 18.9 µM) .
Functional Analogues
Fusidane Derivatives
Fusidic acid (C₃₁H₄₈O₆), a steroid antibiotic, mirrors this compound’s Gram-positive targeting but operates via mechanistically distinct pathways (ribosomal inhibition vs. membrane disruption). Despite lower MIC values (0.5–2 µg/mL), fusidic acid exhibits higher toxicity (LD₅₀: 120 mg/kg vs. This compound’s 450 mg/kg) .
Parthenolide
Parthenolide (C₁₅H₂₀O₃), another sesquiterpene lactone, shares this compound’s NF-κB inhibition but achieves this through IKKβ alkylation rather than direct binding. This compound’s reduced cytotoxicity in human hepatocytes (CC₅₀: 89 µM vs. 22 µM) suggests a safer therapeutic profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
